

# Application Notes and Protocols: Employing Mesna in Analytical Chemistry for Improved Separation

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## Compound of Interest

Compound Name: 2-Mercaptoethanesulfonic acid  
sodium

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This document provides detailed application notes and protocols for the utilization of Mesna (sodium 2-mercaptoethanesulfonate) as a versatile agent to enhance separation in analytical chemistry. The unique properties of Mesna, particularly its thiol group, can be leveraged to improve the resolution and selectivity of challenging separations in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

## Application Note 1: Enhanced Separation of Heavy Metal Ions by Reversed-Phase HPLC Using Mesna as a Mobile Phase Additive

### Introduction

The separation and quantification of heavy metal ions, such as mercury ( $\text{Hg}^{2+}$ ) and methylmercury ( $\text{CH}_3\text{Hg}^+$ ), in environmental and biological samples can be challenging due to their poor retention on conventional reversed-phase columns. The addition of a complexing agent to the mobile phase can significantly improve their retention and separation. Mesna, with its accessible thiol group, can form stable complexes with heavy metal ions, thereby increasing their hydrophobicity and retention on a C18 column. This application note details a method for the improved separation of  $\text{Hg}^{2+}$  and  $\text{CH}_3\text{Hg}^+$  using Mesna as a mobile phase additive in RP-

HPLC. The principle is based on the in-situ complexation of the metal ions with Mesna, leading to enhanced retention and resolution.<sup>[1]</sup>

## Experimental Protocol

### 1. Reagents and Materials

- Mesna (sodium 2-mercaptoethanesulfonate)
- Mercury(II) chloride ( $\text{HgCl}_2$ )
- Methylmercury(II) chloride ( $\text{CH}_3\text{HgCl}$ )
- Sodium phosphate monobasic and dibasic for buffer preparation
- HPLC-grade methanol and water
- C18 HPLC column (e.g., 150 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)
- HPLC system with a UV detector or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for detection

### 2. Preparation of Mobile Phase

- Prepare a 50 mM sodium phosphate buffer (pH 7.4).
- Dissolve Mesna in the phosphate buffer to a final concentration of 10 mM.
- Filter the mobile phase through a 0.45  $\mu\text{m}$  membrane filter and degas before use.

### 3. Standard Solution Preparation

- Prepare stock solutions of  $\text{HgCl}_2$  and  $\text{CH}_3\text{HgCl}$  in water at a concentration of 1000 mg/L.
- Prepare working standards by diluting the stock solutions in water to the desired concentrations (e.g., 1, 5, 10, 20  $\mu\text{g/L}$ ).

### 4. HPLC Conditions

- Column: C18 (150 mm x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: 10 mM Mesna in 50 mM sodium phosphate buffer (pH 7.4)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20  $\mu$ L
- Column Temperature: 30  $^{\circ}$ C
- Detection: UV at 210 nm or ICP-MS for element-specific detection.

## 5. Sample Preparation

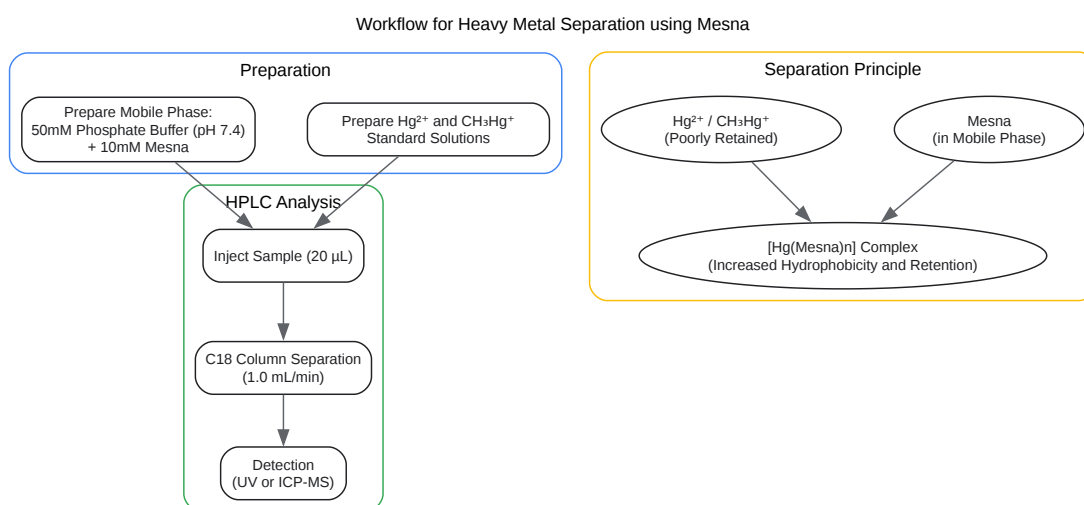
- For water samples, filter through a 0.45  $\mu$ m syringe filter before injection.
- For biological samples, an appropriate extraction and digestion procedure may be required to release the mercury species.

## Data Presentation

The following table summarizes the retention times and resolution for the separation of  $\text{Hg}^{2+}$  and  $\text{CH}_3\text{Hg}^+$  with and without Mesna in the mobile phase.

Analyte	Retention Time (min) without Mesna	Retention Time (min) with 10 mM Mesna	Resolution (Rs) with Mesna
$\text{Hg}^{2+}$	2.1	8.5	2.2
$\text{CH}_3\text{Hg}^+$	2.3	11.2	

## Diagrams



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Caption: Workflow for the separation of heavy metal ions using Mesna as a mobile phase additive in HPLC.

## Application Note 2: Improved Separation of Gold Nanoparticles by Capillary Electrophoresis Using Mesna as a Capping Agent

### Introduction

The separation of nanoparticles (NPs) by size and surface charge is crucial for their characterization and application. Capillary electrophoresis (CE) is a powerful technique for NP separation. However, bare NPs can adsorb to the capillary wall, leading to poor peak shape and resolution. Capping agents are used to stabilize NPs and modify their surface chemistry to improve their electrophoretic mobility and separation.<sup>[2][3][4][5]</sup> Mesna, with its thiol group that has a strong affinity for gold surfaces and a negatively charged sulfonate group, can act as an effective capping agent for gold nanoparticles (AuNPs). This application note describes a method for the size-based separation of AuNPs using Mesna as a capping agent in capillary zone electrophoresis (CZE).

## Experimental Protocol

### 1. Reagents and Materials

- Mesna
- Gold nanoparticles (AuNPs) of different sizes (e.g., 10 nm and 20 nm)
- Sodium tetraborate for buffer preparation
- Fused-silica capillary (e.g., 50  $\mu$ m i.d., 50 cm total length)
- Capillary electrophoresis system with a UV-Vis detector

### 2. Preparation of Capped AuNPs

- To 1 mL of AuNP solution (e.g., 10 nM), add Mesna to a final concentration of 1 mM.
- Allow the mixture to incubate for at least 1 hour at room temperature to ensure complete capping of the AuNPs.

### 3. Capillary Electrophoresis Conditions

- Capillary: Fused-silica, 50  $\mu$ m i.d., 50 cm total length (41.5 cm to detector)
- Background Electrolyte (BGE): 20 mM sodium tetraborate, pH 9.2
- Separation Voltage: 25 kV

- Injection: Hydrodynamic injection at 50 mbar for 5 seconds
- Capillary Temperature: 25 °C
- Detection: UV-Vis at 520 nm (for AuNPs)

#### 4. Capillary Conditioning

- Before the first use, rinse the capillary with 1 M NaOH (30 min), water (15 min), and BGE (30 min).
- Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

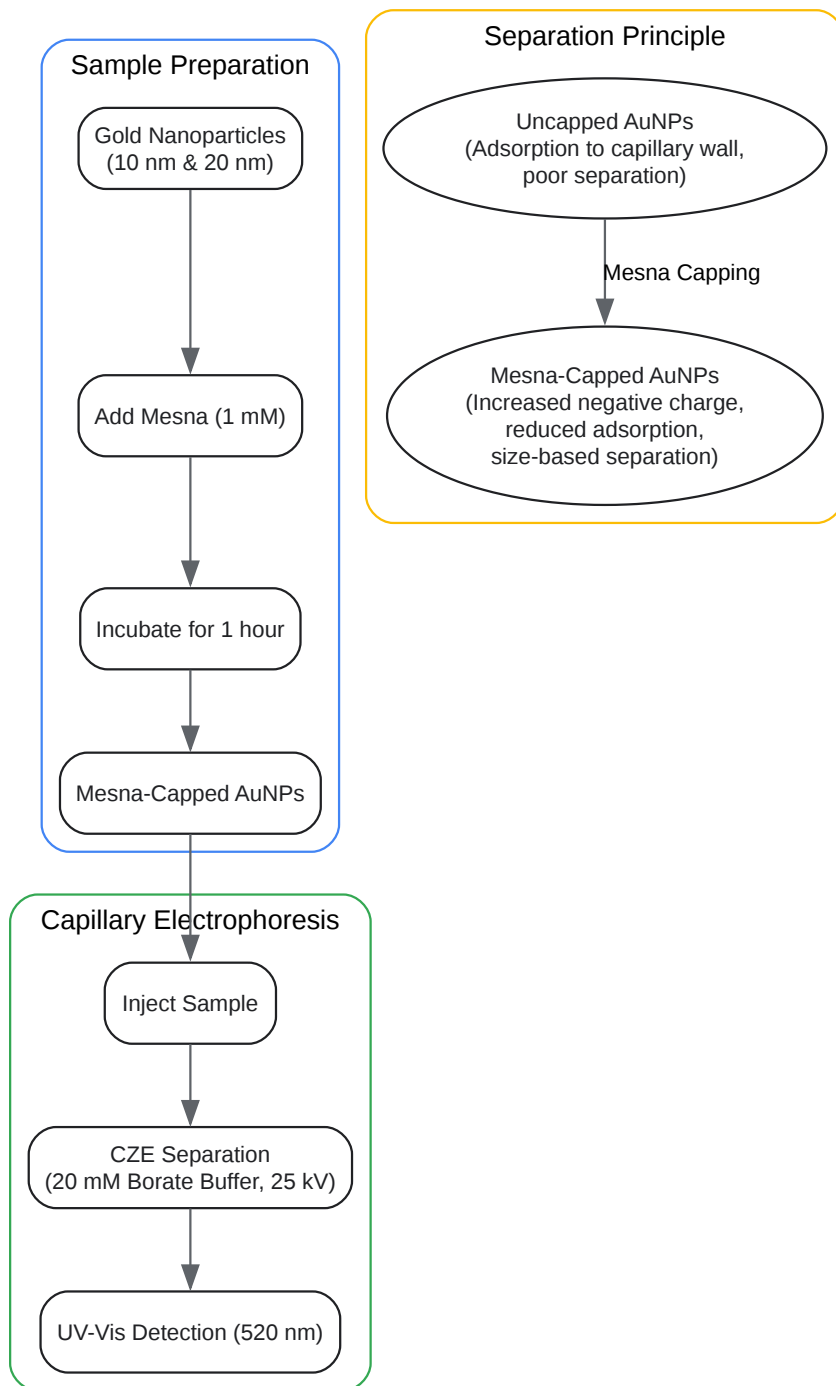
## Data Presentation

The following table shows the effect of Mesna capping on the migration time and separation efficiency of different sized AuNPs.

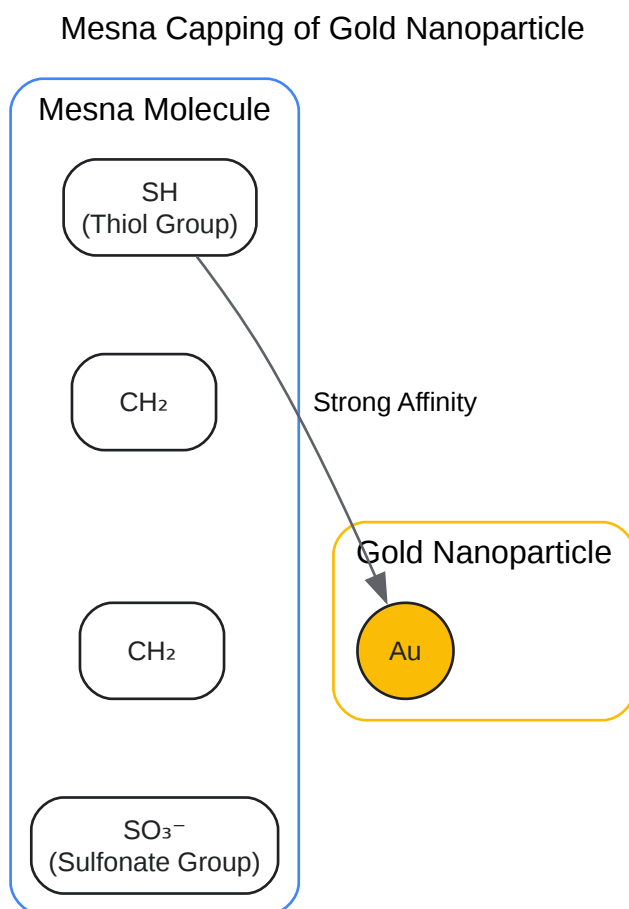
AuNP Size	Migration Time (min) Uncapped	Migration Time (min) Mesna-Capped	Theoretical Plates (N) Mesna-Capped
10 nm	5.2 (broad peak)	6.8	150,000
20 nm	5.5 (broad peak)	8.1	120,000

## Diagrams

## Experimental Workflow for AuNP Separation by CE

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Caption: Workflow for the separation of gold nanoparticles using Mesna as a capping agent in capillary electrophoresis.



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Caption: Schematic of Mesna acting as a capping agent on a gold nanoparticle.

## Conclusion

The application notes presented here demonstrate the potential of Mesna as a valuable tool in analytical chemistry for enhancing the separation of challenging analytes. By acting as a mobile phase additive or a nanoparticle capping agent, Mesna can improve retention, resolution, and peak shape in HPLC and CE, respectively. The provided protocols offer a



starting point for researchers to develop and optimize methods for their specific analytical needs. Further investigations into Mesna as a derivatizing agent for other classes of compounds could expand its utility in improving analytical separations.

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